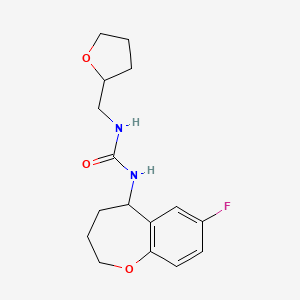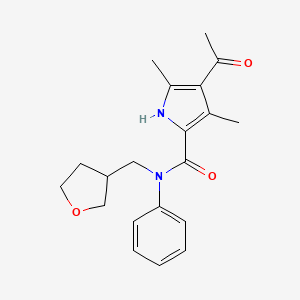
Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the triazole family and is known for its unique chemical properties that make it an attractive candidate for various scientific applications. In
Applications De Recherche Scientifique
Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent antifungal, antibacterial, and antitumor activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of fungi, bacteria, and cancer cells. Additionally, this compound has been shown to have neuroprotective effects, which may be attributed to its ability to modulate certain signaling pathways in the brain.
Biochemical and Physiological Effects:
Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. Additionally, this compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Furthermore, it has been shown to have neuroprotective effects, which may be attributed to its ability to modulate certain signaling pathways in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate is its potent antifungal, antibacterial, and antitumor activities. This makes it an attractive candidate for various scientific applications, including drug discovery and development. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications. Furthermore, more research is needed to fully understand the mechanism of action of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate and its potential side effects.
Orientations Futures
There are several future directions for the study of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate. One direction is to further investigate its potential applications in drug discovery and development. Specifically, more research is needed to determine its efficacy and safety in animal models and clinical trials. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Another direction is to explore its potential applications in the treatment of neurological disorders. This may involve further investigation into its neuroprotective effects and its ability to modulate certain signaling pathways in the brain. Overall, the study of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate is an exciting area of research that has the potential to lead to the development of new drugs and therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate involves the reaction of 3-methyl-4-(1,2,4-triazol-1-yl)benzoic acid with cyclobutanecarboxylic acid chloride. This reaction produces the desired compound in good yields and with high purity. The synthesis method has been optimized to produce large quantities of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate, making it readily available for scientific research.
Propriétés
IUPAC Name |
cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-7-11(14(18)19-12-3-2-4-12)5-6-13(10)17-9-15-8-16-17/h5-9,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYQKRXSUWMREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2CCC2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide](/img/structure/B7681767.png)

![(2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7681776.png)
![N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7681778.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)
![N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide](/img/structure/B7681811.png)

![N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine](/img/structure/B7681846.png)
![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)

![1-[2-(Hydroxymethyl)-2-methylcyclopentyl]-3-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7681871.png)